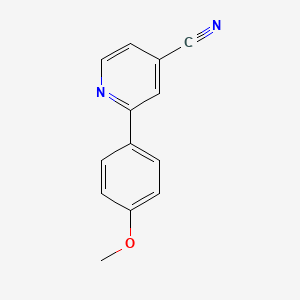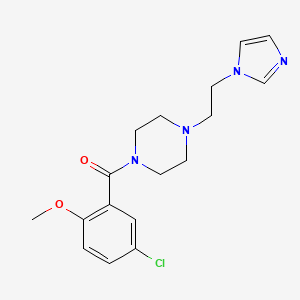![molecular formula C26H20N4O4 B2562658 5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide CAS No. 1251598-18-1](/img/no-structure.png)
5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and is known for its versatility in drug design. The molecule also contains a chlorobenzoyl group, which could potentially contribute to its reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a chlorobenzoyl group, and a dipropyl group . The presence of these functional groups would influence the compound’s reactivity and interactions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The chlorobenzoyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
Amino acids, which this compound structurally resembles, are generally soluble in water and slightly soluble in alcohol. They have a high melting point due to their ionic properties .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Some novel derivatives, including 5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide, have been synthesized and screened for antimicrobial activities. These compounds have demonstrated good or moderate activities against various test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Anti-inflammatory and Analgesic Properties
Novel derivatives, including the mentioned compound, have been evaluated for their anti-inflammatory and analgesic activities. These compounds have shown promising results, particularly against Gram-positive bacteria, and demonstrate dose-dependent activity in reducing inflammation and pain (Al-Omar et al., 2010).
Enzyme Inhibition and Potential Neuroprotective Effects
Compounds structurally related to this compound have been studied for their potential as enzyme inhibitors and neuroprotective agents. These studies reveal that such compounds could have significant roles in treating neurological disorders or diseases related to enzyme dysfunction (Romagnoli et al., 2008).
Antihypertensive and Diuretic Activity
Related piperazine derivatives have been explored for their potential antihypertensive and diuretic activities. These compounds may offer new avenues for the treatment of hypertension and associated conditions (Meyer et al., 1989).
Cancer Treatment
In the context of cancer treatment, certain piperazine derivatives have been investigated for their potential as chemotherapeutic agents. The focus has been on understanding how these compounds interact with cancer cells and their effectiveness in inhibiting cancer cell growth (Bindu et al., 2019).
Synthesis of Other Therapeutic Agents
The synthesis processes involving compounds like this compound are crucial in developing various therapeutic agents. These synthesis methods contribute significantly to pharmaceutical research and drug development (Cho et al., 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide involves the reaction of 3-chlorobenzoic acid with propylamine to form 3-chlorobenzamide. This intermediate is then reacted with 2-piperazin-1-yl-N,N-dipropylnicotinamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": ["3-chlorobenzoic acid", "propylamine", "2-piperazin-1-yl-N,N-dipropylnicotinamide", "N,N'-dicyclohexylcarbodiimide (DCC)"], "Reaction": ["Step 1: React 3-chlorobenzoic acid with propylamine in the presence of a coupling agent such as DCC to form 3-chlorobenzamide.", "Step 2: React 3-chlorobenzamide with 2-piperazin-1-yl-N,N-dipropylnicotinamide in the presence of a coupling agent such as DCC to form 5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide."] } | |
Número CAS |
1251598-18-1 |
Fórmula molecular |
C26H20N4O4 |
Peso molecular |
452.47 |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H20N4O4/c1-15-2-6-18(7-3-15)30-26(32)20-13-27-21-8-5-17(11-19(21)24(20)29-30)25(31)28-12-16-4-9-22-23(10-16)34-14-33-22/h2-11,13,29H,12,14H2,1H3,(H,28,31) |
Clave InChI |
VPDKPDRSSGTBBB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC6=C(C=C5)OCO6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2562578.png)
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2562579.png)

![Methyl 2-[2-(2-bromobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562584.png)
![Ethyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562585.png)
![7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2562586.png)
![2-(methylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2562591.png)
![N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2562592.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2562593.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((R)-3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B2562595.png)

